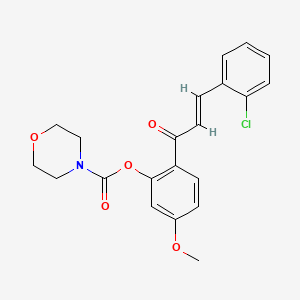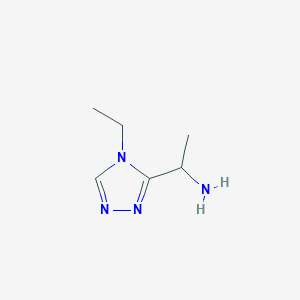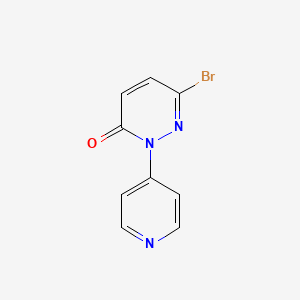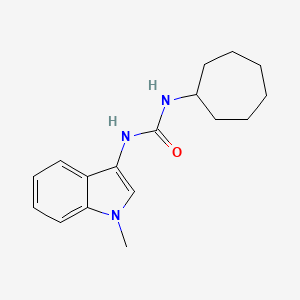
3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
Sulfonamide hybrids have shown significant biological potential, including enzyme inhibition against AChE and BChE enzymes, and antioxidant activities. The enzyme inhibition assays revealed compounds with high percentage inhibition against these enzymes, indicating potential therapeutic applications in managing conditions like Alzheimer's disease. Molecular docking studies supported the results, demonstrating the compounds' effective binding energy against the enzymes. Antioxidant studies also highlighted the compounds' ability to scavenge free radicals, suggesting their use in preventing oxidative stress-related diseases (Kausar et al., 2019).
Antimicrobial and Anti-HIV Activity
Several benzenesulfonamides have been synthesized and tested for their antimicrobial and anti-HIV activities. These compounds have shown varied levels of effectiveness, providing a foundation for developing new therapeutic agents targeting infectious diseases. The structure-activity relationship (SAR) analysis could guide the optimization of these compounds for enhanced activity (Iqbal et al., 2006).
Anticancer and Anti-HIV Properties
The synthesis of benzenesulfonamide derivatives with potential anticancer and anti-HIV properties has been reported. Preliminary screenings indicate moderate activity against certain cancer cell lines and promising anti-HIV activity. These findings open avenues for further research into the development of effective treatments for cancer and HIV (Pomarnacka et al., 2003).
Selectivity in Herbicide Action
Research into the metabolism of certain herbicides by plants has revealed the role of sulfonamide compounds in the selective action of these chemicals. The ability of crop plants to metabolize these herbicides into inactive products while sensitive plants cannot offers insights into the development of more selective and environmentally friendly herbicides (Sweetser et al., 1982).
Antimicrobial Activity of Arylazopyrazole Compounds
The synthesis of arylazopyrazole compounds with sulfonamide groups has demonstrated significant antimicrobial activity against various bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents to combat resistant microbial strains (Sarvaiya et al., 2019).
properties
IUPAC Name |
3-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-21-17(22)9-8-16(19-21)12-4-2-6-14(10-12)20-25(23,24)15-7-3-5-13(18)11-15/h2-11,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWNUVRKJQTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)


![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)

